![molecular formula C24H25FN2O4 B3479715 ethyl 4-{[(4-fluorophenyl)(phenoxyacetyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B3479715.png)
ethyl 4-{[(4-fluorophenyl)(phenoxyacetyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate
Overview
Description
The compound “ethyl 4-{[(4-fluorophenyl)(phenoxyacetyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate” is a complex organic molecule. It has a molecular formula of C24H25FN2O4 . The molecule contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It includes a pyrrole ring, a fluorophenyl group, a phenoxyacetyl group, and an ethyl carboxylate group . The exact 3D structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Mechanism of Action
The mechanism of action of this compound is not clear from the available information. Pyrrole compounds are known to have diverse biological activities, including antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial and many more . The exact mechanism of action would depend on the specific biological target of the compound.
Future Directions
Pyrrole compounds are a rich source of biologically active compounds and are found in many natural products . Therefore, there is significant interest in developing new pyrrole compounds and studying their properties. This compound, with its complex structure and multiple functional groups, could be a promising candidate for further study. Future research could focus on determining its physical and chemical properties, studying its reactivity, and investigating its potential biological activity.
properties
IUPAC Name |
ethyl 4-[(4-fluoro-N-(2-phenoxyacetyl)anilino)methyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN2O4/c1-4-30-24(29)23-16(2)21(17(3)26-23)14-27(19-12-10-18(25)11-13-19)22(28)15-31-20-8-6-5-7-9-20/h5-13,26H,4,14-15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNUBMMWWGPZQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)CN(C2=CC=C(C=C2)F)C(=O)COC3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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